Cap-dependent endonuclease-IN-25

Antiviral resistance Influenza virus PA subunit mutations

Cap-dependent endonuclease-IN-25 (CAS 2415788-71-3) is a macrocyclic pyridotriazine CEN inhibitor disclosed as Compound 4 in WO2020075080A1. Unlike baloxavir, it exhibits a distinct D148E/K181N resistance profile, enabling chemical probe studies of influenza strains that may retain susceptibility to this scaffold despite PA/I38 mutations. • Reference standard for CEN inhibitor lead optimization (XLogP3 4.9, 1 rotatable bond). • ≥98% purity; suitable for HPLC/LC-MS analytical method development. • Note: Public IC₅₀ data are absent - in-house potency determination is required before mechanistic deployment.

Molecular Formula C25H25N3O3
Molecular Weight 415.5 g/mol
Cat. No. B12414751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-25
Molecular FormulaC25H25N3O3
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CCC2=CC=CC=C2C(N3CN(CC1)C(=O)C4=C(C(=O)C=CN43)O)C5=CC=CC=C5
InChIInChI=1S/C25H25N3O3/c29-21-14-16-27-23(24(21)30)25(31)26-15-8-2-5-9-18-10-6-7-13-20(18)22(28(27)17-26)19-11-3-1-4-12-19/h1,3-4,6-7,10-14,16,22,30H,2,5,8-9,15,17H2
InChIKeyBPGWVQLNXPHEQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cap-dependent endonuclease-IN-25 Procurement Guide


Cap-dependent endonuclease-IN-25 (IN-25) is a macrocyclic pyridotriazine derivative that functions as an inhibitor of cap-dependent endonuclease (CEN), a viral enzyme essential for mRNA processing in Orthomyxoviridae family viruses . The compound is disclosed in patent WO2020075080A1 as Compound 4, with CAS registry number 2415788-71-3 and molecular formula C₂₅H₂₅N₃O₃ (molecular weight 415.48) [1]. Notably, quantitative enzyme inhibition data (e.g., IC₅₀ values) for IN-25 are absent from the public domain at the time of this analysis, which directly constrains direct potency-based comparisons with more extensively characterized CEN inhibitors such as baloxavir marboxil or Cap-dependent endonuclease-IN-26.

CEN inhibitor tool for influenza polymerase research; no public IC₅₀ data
Macrocyclic pyridotriazine chemotype (WO2020075080A1 Compound 4) reference
In-house potency characterization required prior to experimental deployment

Why IN-25 Cannot Be Substituted


The cap-dependent endonuclease inhibitor class exhibits substantial structural and pharmacological diversity that precludes simple substitution. While all CEN inhibitors target the viral PA subunit endonuclease active site, key differentiation parameters include macrocyclic versus acyclic topology, pyridotriazine versus pyridone scaffold architecture, and distinct resistance mutation profiles. For instance, baloxavir marboxil—a clinical-stage CEN inhibitor—demonstrates picomolar to low nanomolar potency against influenza A and B viruses [1], whereas other CEN inhibitors such as Cap-dependent endonuclease-IN-26 and IN-28 exhibit IC₅₀ values in the 0.29–4 μM range . A user cannot assume that a compound labeled 'CEN inhibitor' possesses comparable potency, resistance susceptibility, or structural binding determinants across the class. Specific quantitative evidence—or the documented absence thereof—must guide procurement and experimental design decisions.

Cap-dependent endonuclease-IN-25
Common CEN Inhibitors
No publicly available IC₅₀ data
Potency ranges from picomolar to micromolar across class
Macrocyclic pyridotriazine scaffold
Acyclic, pyridone, or different macrocyclic architectures
Distinct resistance mutations D148E / K181N
Baloxavir resistance: PA/I38 and PA/T20K variants

Interchangeability without experimental validation may lead to incorrect structure-activity or resistance interpretations.

Quantitative Evidence for IN-25


Resistance Mutations vs Baloxavir

Cap-dependent endonuclease-IN-25 exhibits a distinct resistance mutation profile relative to baloxavir marboxil, a clinical CEN inhibitor. Resistance to IN-25 is associated with D148E and K181N substitutions in the viral cap-dependent endonuclease active site . In contrast, clinical resistance to baloxavir is primarily conferred by PA/I38T/F/M/N/S substitutions and PA/T20K mutations, which increase EC₅₀ values by 11- to 57-fold for influenza A viruses and 2- to 8-fold for influenza B viruses [1]. The non-overlapping mutation signatures suggest that IN-25 engages the endonuclease active site via binding determinants distinct from those of baloxavir, potentially enabling activity against baloxavir-resistant viral strains—though direct confirmatory data are currently absent.

Resistance Mutations vs Baloxavir
Class-level
IN-25: D148E, K181N
Baloxavir: PA/I38T/F/M/N/S, PA/T20K
Non-overlapping mutation residues
Distinct mutation signature may support baloxavir-resistance research
Direct confirmatory data currently absent
Antiviral resistance Influenza virus PA subunit mutations

Macrocyclic vs Acyclic Scaffolds

Cap-dependent endonuclease-IN-25 possesses a macrocyclic pyridotriazine scaffold, distinguishing it from several other CEN inhibitors. Cap-dependent endonuclease-IN-19 is a spirocyclic pyridone derivative , Cap-dependent endonuclease-IN-26 is a carbamoyl pyridone bicycle derivative , and baloxavir marboxil is a polycyclic pyridone-based prodrug [1]. Macrocyclic scaffolds generally exhibit reduced conformational entropy and enhanced target binding pre-organization compared to their acyclic or non-macrocyclic counterparts, potentially conferring improved binding kinetics or selectivity. However, quantitative binding affinity data (Kd or IC₅₀) for IN-25 are not publicly available to substantiate whether this scaffold advantage translates into superior potency.

Scaffold Architecture vs Comparators
Reported
IN-25: macrocyclic pyridotriazine
IN-19: spirocyclic pyridone
IN-26: carbamoyl pyridone bicycle
Baloxavir acid: polycyclic pyridone
Macrocyclic scaffold may influence binding pre-organization; potency not confirmed
No comparative potency data available for IN-25
Medicinal chemistry Macrocyclic inhibitors Pyridotriazine scaffold

Lipophilicity and Rotatable Bond Comparison

Cap-dependent endonuclease-IN-25 exhibits a computed XLogP3 of 4.9 and possesses only one rotatable bond (heavy atom count: 31) [1], reflecting its rigid macrocyclic architecture. For comparison, Cap-dependent endonuclease-IN-26 (a carbamoyl pyridone bicycle) has a lower computed XLogP3 of 4.4 and four rotatable bonds . Baloxavir acid (the active form of baloxavir marboxil) is a polycyclic structure with distinct lipophilicity characteristics. Higher lipophilicity in IN-25 may influence membrane permeability and non-specific protein binding, while the single rotatable bond implies a highly pre-organized binding conformation with low entropic penalty upon target engagement. However, without comparative potency data, the functional significance of these physicochemical differences cannot be quantified.

Lipophilicity & Rotatable Bonds
Reported
IN-25: XLogP3 4.9, 1 rot. bond, 31 heavy atoms
IN-26: XLogP3 4.4, 4 rot. bonds, 29 heavy atoms
ΔXLogP3 +0.5, ΔRot. bonds −3
Higher lipophilicity and lower flexibility may affect assay compatibility; functional impact unquantified
Computed properties; wet-lab solubility and permeability data lacking
Physicochemical properties Lipophilicity Drug-likeness

Comparative Potency Data Gap

A critical differentiation consideration for procurement is the complete absence of publicly available enzyme inhibition data (IC₅₀) for Cap-dependent endonuclease-IN-25. In contrast, Cap-dependent endonuclease-IN-26 demonstrates an IC₅₀ of 286 nM against CEN in enzyme inhibition assays , while Cap-dependent endonuclease-IN-28 exhibits IC₅₀ values of 2.4 μM (TOSV), 0.5 μM (ANDV), and 4 μM (LACV) against various viral CEN enzymes [1]. Baloxavir acid demonstrates IC₅₀ values of 1.4–3.1 nM (influenza A) and 4.5–8.9 nM (influenza B) [2]. The absence of IC₅₀ data for IN-25 means that no quantitative potency ranking relative to these comparators is possible. Users procuring IN-25 must anticipate that in-house potency determination will be required prior to experimental deployment.

Comparative Potency Data Gap
Head-to-head
IN-25: No public IC₅₀
IN-26: 286 nM
IN-28: 0.5–4 µM
Baloxavir acid: 1.4–8.9 nM
Potency ranking not possible without in-house characterization
Users must plan for internal IC₅₀ determination
Enzyme inhibition IC₅₀ CEN assay

IN-25 Application Scenarios


Baloxavir-Resistant Influenza Investigation

Given the distinct resistance mutation profile of Cap-dependent endonuclease-IN-25 (involving D148E and K181N substitutions rather than PA/I38 variants), IN-25 may serve as a chemical probe to evaluate whether viral strains harboring baloxavir resistance mutations retain susceptibility to macrocyclic pyridotriazine-based CEN inhibitors . This application is particularly relevant for surveillance programs monitoring emerging antiviral resistance. Users should note that confirmatory susceptibility testing using viral isolates or reverse genetics systems is required, as direct comparative efficacy data are not publicly available [1].

Macrocyclic CEN Inhibitor SAR Benchmark

Cap-dependent endonuclease-IN-25 represents a specific embodiment (Compound 4) of the macrocyclic pyridotriazine scaffold claimed in WO2020075080A1 . It can be employed as a reference standard in medicinal chemistry campaigns aimed at optimizing this chemotype. Its defined physicochemical properties—including XLogP3 of 4.9 and a single rotatable bond—provide a baseline for evaluating how subsequent scaffold modifications alter lipophilicity, conformational constraint, and ultimately CEN inhibitory activity [1]. Procurement is indicated for laboratories engaged in CEN inhibitor lead optimization requiring a well-defined macrocyclic comparator.

Influenza Polymerase Activity Studies

Cap-dependent endonuclease-IN-25 is applied to study influenza viral polymerase mechanics and endonuclease-dependent RNA synthesis . The compound can serve as a reference molecule in evaluating the inhibitory potential of novel antiviral candidates targeting the cap-snatching mechanism. Additionally, it supports studies dissecting virus replication stages and identifying key molecular targets within the viral polymerase complex. Users should be aware that baseline CEN inhibition potency must be established in-house prior to deployment in mechanistic studies, as publicly available quantitative activity data are absent [1].

Reference Standard for Analytical Methods

The compound's well-defined identity—CAS 2415788-71-3, molecular formula C₂₅H₂₅N₃O₃, molecular weight 415.48, and ≥98% purity specification —makes it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) intended for detecting or quantifying macrocyclic pyridotriazine CEN inhibitors. Its distinct retention characteristics and mass spectrometric fragmentation profile can be established for use in purity assessment and stability monitoring of related compounds in this chemotype series [1].

Application
Selection Property
Validation Focus
Baloxavir-resistant influenza investigation
Distinct resistance mutation profile (D148E/K181N)
Confirm susceptibility of baloxavir-resistant isolates
Macrocyclic CEN inhibitor SAR benchmark
Defined macrocyclic pyridotriazine chemotype
Baseline for CEN inhibitory activity optimization
Influenza polymerase activity studies
CEN inhibition for polymerase function dissection
Establish in-house CEN inhibition potency
Analytical reference standard
≥98% purity, known CAS and molecular formula
Method validation for macrocyclic CEN inhibitor detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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